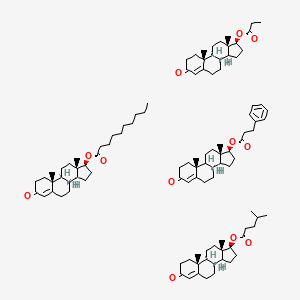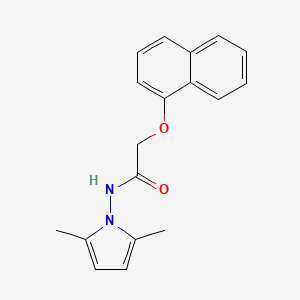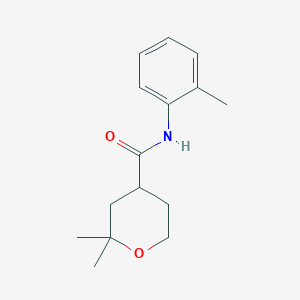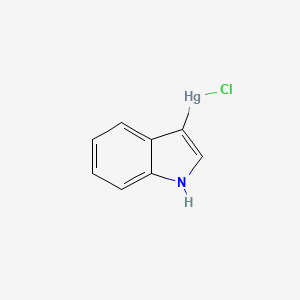
chloro(1H-indol-3-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(1H-indol-3-yl)mercury: is a compound that features a mercury atom bonded to a chloro group and an indole moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its wide-ranging biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloro(1H-indol-3-yl)mercury typically involves the reaction of indole derivatives with mercury(II) chloride. One common method includes the reaction of 1H-indole-3-carbaldehyde with mercury(II) chloride in the presence of a suitable solvent under controlled temperature conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of mercury(II) chloride as a starting material is common, and the reaction conditions are optimized for scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(1H-indol-3-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Complexation Reactions: The mercury atom can form complexes with other ligands, influencing the compound’s reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium thiocyanate can be used to replace the chloro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated or thiocyanated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the indole moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry: Chloro(1H-indol-3-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of indole-based compounds. Its unique reactivity due to the presence of mercury makes it valuable in certain synthetic pathways .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. The indole moiety is known for its biological activity, and the addition of mercury can influence these interactions .
Medicine: While the use of mercury-containing compounds in medicine is limited due to toxicity concerns, this compound may be explored for its potential therapeutic applications in controlled settings. Research is ongoing to understand its effects and potential benefits .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions. Its unique properties make it suitable for specialized industrial processes .
Wirkmechanismus
The mechanism of action of chloro(1H-indol-3-yl)mercury involves its interaction with molecular targets through the indole moiety and the mercury atom. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. The mercury atom can form complexes with biomolecules, affecting their function and stability . The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the compound’s effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
(1H-indol-3-yl)methylmercury: Similar structure but with a methyl group instead of a chloro group.
(1H-indol-3-yl)mercury(II) acetate: Contains an acetate group instead of a chloro group.
(1H-indol-3-yl)mercury(II) bromide: Contains a bromide group instead of a chloro group.
Uniqueness: Chloro(1H-indol-3-yl)mercury is unique due to the presence of the chloro group, which influences its reactivity and interactions. The chloro group can be readily substituted, providing a versatile platform for further chemical modifications. Additionally, the combination of the indole moiety and mercury atom imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
26340-46-5 |
|---|---|
Molekularformel |
C8H6ClHgN |
Molekulargewicht |
352.18 g/mol |
IUPAC-Name |
chloro(1H-indol-3-yl)mercury |
InChI |
InChI=1S/C8H6N.ClH.Hg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6,9H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
TYJDLGLRDURXHI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


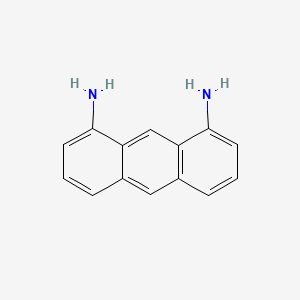
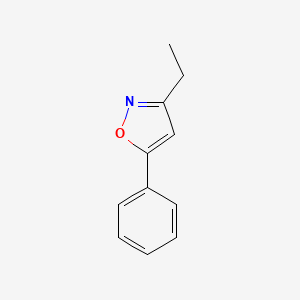
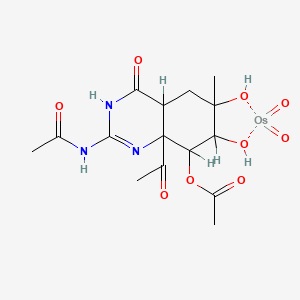
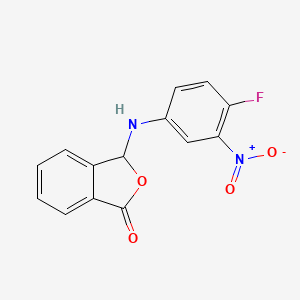
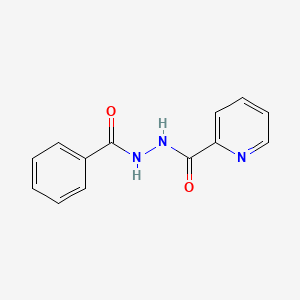
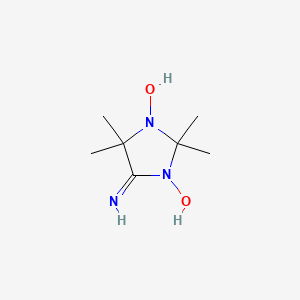
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
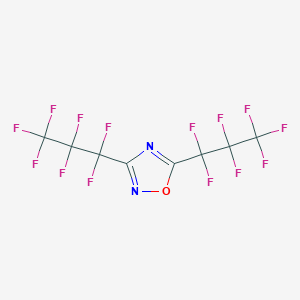
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
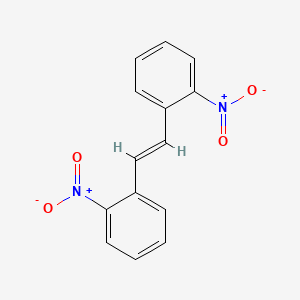
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
